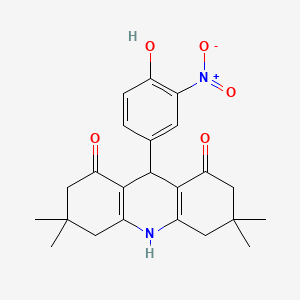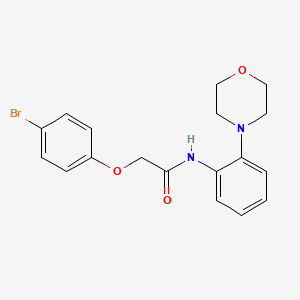![molecular formula C19H14N4O4S B3545565 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3545565.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzenesulfonamide
Descripción general
Descripción
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzenesulfonamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a nitrobenzenesulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzenesulfonamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where the benzimidazole reacts with a halogenated benzene derivative.
Introduction of Nitrobenzenesulfonamide Group: The final step involves the sulfonation of the phenyl group followed by nitration to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Cyclization: The benzimidazole core can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Cyclization: Strong acids like polyphosphoric acid (PPA) or microwave-assisted heating.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Cyclization: Formation of polycyclic benzimidazole compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzenesulfonamide involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide: Similar structure but with a chlorine substituent instead of a nitro group.
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide: Similar structure but with a methyl substituent instead of a nitro group.
Uniqueness
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity .
Propiedades
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c24-23(25)15-9-11-16(12-10-15)28(26,27)22-14-7-5-13(6-8-14)19-20-17-3-1-2-4-18(17)21-19/h1-12,22H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCZJXRSIXLPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3545484.png)
![6-(2-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B3545510.png)
![3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3545516.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-bromo-4-methoxybenzoate](/img/structure/B3545523.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3545532.png)

![N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B3545550.png)

![N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3545561.png)

![(2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one](/img/structure/B3545571.png)

![N-(5-CHLORO-2-METHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3545584.png)
![2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B3545589.png)
